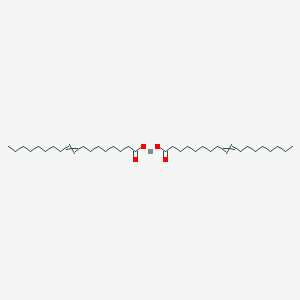

2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione, also known as vitamin K2, is a fat-soluble vitamin that plays a crucial role in blood coagulation and bone metabolism. It is a derivative of naphthoquinone and is synthesized by bacteria in the gut. Vitamin K2 is found in fermented foods such as cheese, natto, and sauerkraut, and is also available as a dietary supplement.

作用機序

Vitamin K2 acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamic acid residues in proteins. This carboxylation is essential for the activation of proteins such as osteocalcin and matrix Gla protein, which are involved in bone metabolism and cardiovascular health, respectively.

生化学的および生理学的効果

Vitamin K2 has been shown to increase bone mineral density and reduce the risk of fractures in postmenopausal women. It has also been shown to improve arterial elasticity and reduce arterial stiffness in healthy adults. In addition, 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 has been shown to reduce the risk of prostate cancer and lung cancer.

実験室実験の利点と制限

Vitamin K2 is relatively stable and can be easily synthesized in the laboratory. However, its hydrophobic nature can make it difficult to dissolve in aqueous solutions, which can limit its use in certain experiments.

将来の方向性

Future research on 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 could focus on its role in the prevention and treatment of osteoporosis, cardiovascular disease, and cancer. In addition, the development of novel formulations of 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 that improve its solubility and bioavailability could enhance its therapeutic potential. Finally, the identification of new targets of 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 could lead to the discovery of novel pathways involved in bone metabolism and cardiovascular health.

合成法

The synthesis of 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 involves the condensation of 2-methyl-1,4-naphthoquinone with geranylgeranyl pyrophosphate, which is derived from farnesyl pyrophosphate and isopentenyl pyrophosphate. This reaction is catalyzed by the enzyme geranylgeranyltransferase II, which is located in the endoplasmic reticulum of cells.

科学的研究の応用

Vitamin K2 has been extensively studied for its role in bone health, cardiovascular health, and cancer prevention. It has been shown to activate osteocalcin, a protein that is essential for bone formation, and to inhibit the production of matrix metalloproteinases, enzymes that degrade bone matrix. Vitamin K2 has also been shown to prevent arterial calcification, a process that contributes to the development of cardiovascular disease. In addition, 2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione K2 has been shown to induce apoptosis, or programmed cell death, in cancer cells.

特性

CAS番号 |

1168-52-1 |

|---|---|

製品名 |

2,3-Dimethyl-5-((2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl)cyclohexa-2,5-diene-1,4-dione |

分子式 |

C23H32O2 |

分子量 |

340.5 g/mol |

IUPAC名 |

2,3-dimethyl-5-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C23H32O2/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-21-15-22(24)19(5)20(6)23(21)25/h9,11,13,15H,7-8,10,12,14H2,1-6H3/b17-11+,18-13+ |

InChIキー |

AUMXJZBVBBGETK-OUBUNXTGSA-N |

異性体SMILES |

CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C |

SMILES |

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)C)C |

正規SMILES |

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1-phenyl-1H-benzo[d]imidazole](/img/structure/B72424.png)